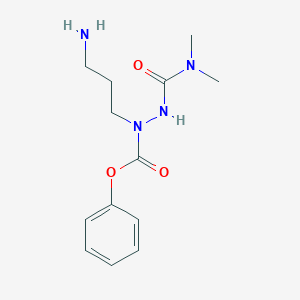
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester, also known as DMAPA-OPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and proliferation.
Mecanismo De Acción
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester inhibits ODC by binding to the active site of the enzyme and preventing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer development. By inhibiting ODC, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to have antitumor effects in various types of cancer, including breast, prostate, and colon cancer. Its inhibition of ODC leads to the reduction of polyamine levels, which results in the inhibition of cell growth and proliferation. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has several advantages for lab experiments. It is a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo. It is also relatively stable and can be stored for long periods of time. However, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has some limitations. It is a toxic compound and must be handled with care. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester. One area of research is the development of more potent and selective inhibitors of ODC. Another area of research is the investigation of the potential use of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester in combination with other anticancer agents. Additionally, the development of new delivery methods for N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could improve its efficacy and reduce its toxicity. Finally, the study of the mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could lead to the identification of new targets for cancer therapy.
Métodos De Síntesis
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester can be synthesized through a multistep process that involves the reaction of N-(tert-butoxycarbonyl)-L-ornithine with N,N-dimethylcarbamoyl chloride, followed by the reaction with phenyl chloroformate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been extensively studied for its potential applications in cancer research. ODC is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to be a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo.
Propiedades
Número CAS |
142181-97-3 |
|---|---|
Nombre del producto |
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester |
Fórmula molecular |
C13H20N4O3 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
phenyl N-(3-aminopropyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)12(18)15-17(10-6-9-14)13(19)20-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,14H2,1-2H3,(H,15,18) |
Clave InChI |
MQOBEEMDFNRXKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
SMILES canónico |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
Otros números CAS |
142181-97-3 |
Sinónimos |
N(alpha)-(N,N-dimethylcarbamoyl)-alpha-azaornithine phenyl ester NDCAOP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



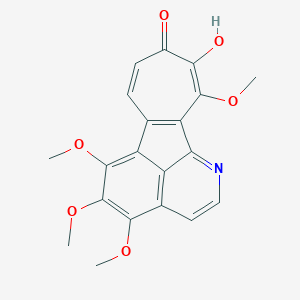
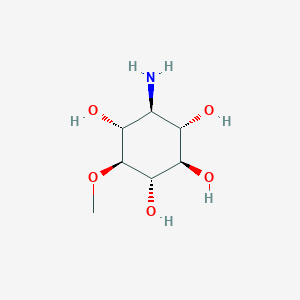

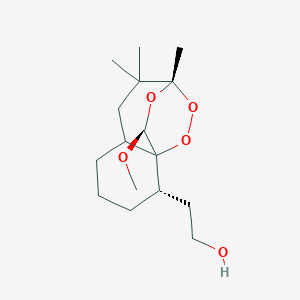
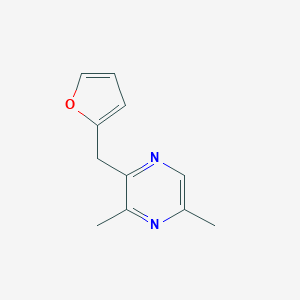
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
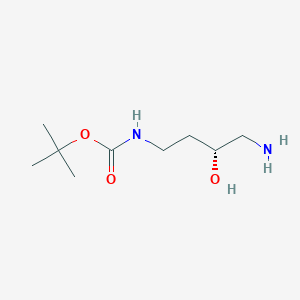
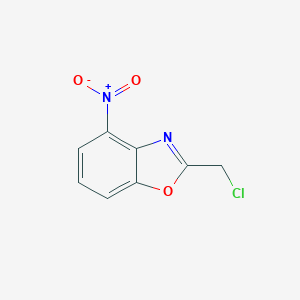
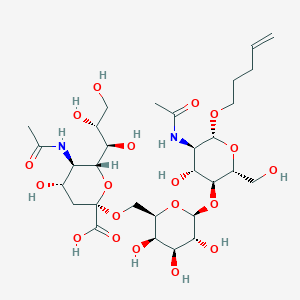
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
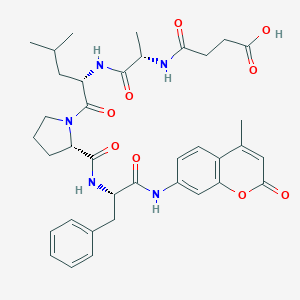
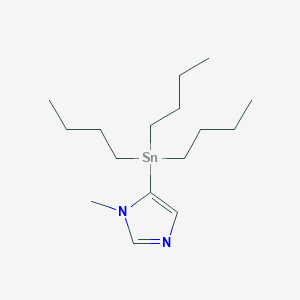
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)